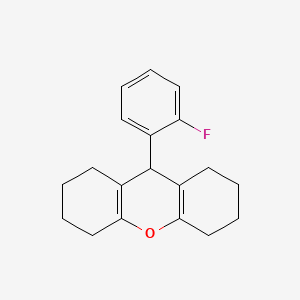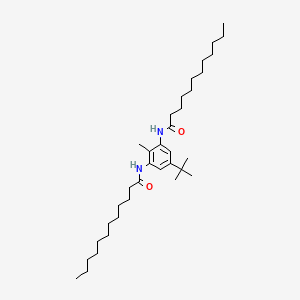
N,N'-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is an organic compound characterized by its unique structure, which includes a phenylene core substituted with tert-butyl and methyl groups, and two didodecanamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide typically involves the reaction of 5-tert-butyl-2-methyl-1,3-phenylenediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems can help in maintaining consistent quality and yield, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)diacetamide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dibutyramide
- N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)dihexanamide
Uniqueness
N,N’-(5-tert-Butyl-2-methyl-1,3-phenylene)didodecanamide is unique due to its longer alkyl chains, which impart distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly in aqueous environments. These properties make it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and polymer stabilization.
特性
CAS番号 |
142315-44-4 |
|---|---|
分子式 |
C35H62N2O2 |
分子量 |
542.9 g/mol |
IUPAC名 |
N-[5-tert-butyl-3-(dodecanoylamino)-2-methylphenyl]dodecanamide |
InChI |
InChI=1S/C35H62N2O2/c1-7-9-11-13-15-17-19-21-23-25-33(38)36-31-27-30(35(4,5)6)28-32(29(31)3)37-34(39)26-24-22-20-18-16-14-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,36,38)(H,37,39) |
InChIキー |
JZBCYVAKVSMKCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1C)NC(=O)CCCCCCCCCCC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


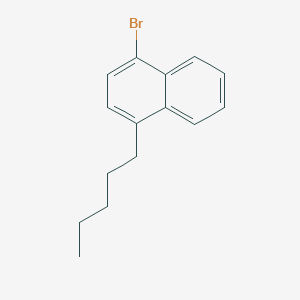

![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)
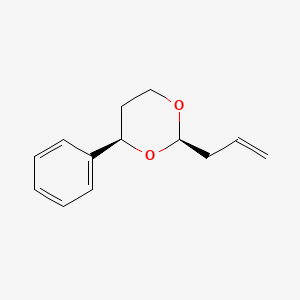


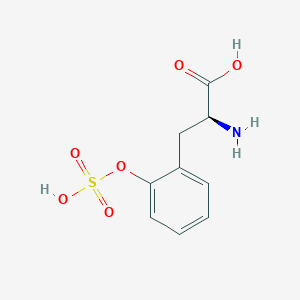
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)

